molecular formula C14H4BrF13S2 B12055834 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene CAS No. 327630-35-3

5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene

Cat. No.: B12055834
CAS No.: 327630-35-3
M. Wt: 563.2 g/mol
InChI Key: VOBUCWYYRVENGT-UHFFFAOYSA-N
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Description

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene is an organobromine compound that belongs to the class of bithiophenes. This compound is characterized by the presence of a bromo group and a tridecafluorohexyl chain attached to the bithiophene core. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex bithiophene derivatives.

    Oxidation and Reduction: The bithiophene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted bithiophenes, extended π-conjugated systems, and functionalized derivatives with tailored electronic properties.

Scientific Research Applications

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

    Conductive Polymers: Incorporated into conductive polymers for applications in flexible electronics and sensors.

    Material Science: Studied for its unique electronic properties and potential use in advanced materials.

    Biological Research: Investigated for its interactions with biological molecules and potential use in bioelectronics.

Mechanism of Action

The mechanism of action of 5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions and conjugation. The bithiophene core provides a planar structure that allows for efficient charge delocalization, while the tridecafluorohexyl chain enhances solubility and processability. In biological applications, the compound may interact with proteins and other biomolecules through hydrophobic and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2’-bithiophene: Lacks the tridecafluorohexyl chain, resulting in different solubility and electronic properties.

    5-Bromo-5’-(perfluorooctyl)-2,2’-bithiophene: Contains a longer perfluorinated chain, which may affect its electronic properties and applications.

    2,2’-Bithiophene: The parent compound without any substituents, used as a basic building block in organic electronics.

Uniqueness

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene is unique due to the presence of both a bromo group and a tridecafluorohexyl chain. This combination imparts distinct electronic properties, solubility, and processability, making it a valuable compound for various applications in organic electronics and material science.

Properties

IUPAC Name

2-bromo-5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4BrF13S2/c15-8-4-2-6(30-8)5-1-3-7(29-5)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBUCWYYRVENGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4BrF13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896157
Record name 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327630-35-3
Record name 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327630-35-3
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